4-(Chloromethyl)-4',2-difluorobiphenyl
Overview
Description
Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as intermediates in various chemical reactions . For instance, 4-(Chloromethyl)benzoic acid is a laboratory chemical .
Synthesis Analysis
The synthesis of chloromethyl compounds can vary depending on the specific compound. For example, 4-(Chloromethyl)benzoic acid can be synthesized from o-anthranilic acids . Another example is the synthesis of 2-chloromethyl-4(3H)-quinazolinones, which are key intermediates in the synthesis of novel anticancer agents .Molecular Structure Analysis
The molecular structure of chloromethyl compounds can be determined using various techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
Chloromethyl compounds can undergo various chemical reactions. For instance, chloromethyl-calix4arene derivatives were synthesized and characterized by IR spectroscopy and 1H NMR. The results showed that calix4arene was functionalized at the lower and upper rim .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can be determined using various techniques. For example, the melting point, boiling point, and density of 4-(Chloromethyl)benzoic acid were determined and reported .Mechanism of Action
Safety and Hazards
Future Directions
Research on chloromethyl compounds is ongoing, and these compounds are often used as intermediates in the synthesis of other compounds. For instance, 2-chloromethyl-4(3H)-quinazolinones are key intermediates in the synthesis of novel anticancer agents . Future research may focus on developing new synthesis methods, exploring new reactions, and discovering new applications for these compounds.
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-(4-fluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2/c14-8-9-1-6-12(13(16)7-9)10-2-4-11(15)5-3-10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIIJRFAWIPSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)CCl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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